
4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxylic acid is a versatile chemical compound with the molecular formula C8H10N4O2 and a molecular weight of 194.19 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as nitration, reduction, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to meet industrial demands, ensuring consistent quality and efficiency. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the development of biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways The compound may act by binding to enzymes or receptors, modulating their activities, and influencing various biochemical processes
Comparison with Similar Compounds
4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxamide: This compound has a similar structure but differs in the functional group attached to the pyrazole ring.
4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxylate: Another related compound with a different functional group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns .
Properties
Molecular Formula |
C8H10N4O2 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
4-amino-1-(1-cyanopropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N4O2/c1-2-5(3-9)12-4-6(10)7(11-12)8(13)14/h4-5H,2,10H2,1H3,(H,13,14) |
InChI Key |
IRCWFXLQQKOKNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)N1C=C(C(=N1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


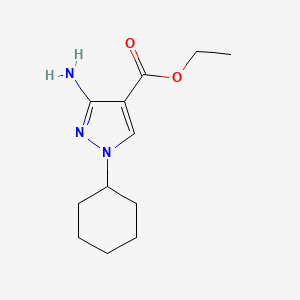
![(R)-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B13338742.png)
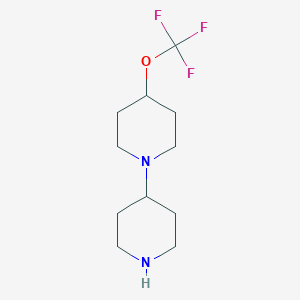
![6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclooctan]-2'-ol](/img/structure/B13338751.png)
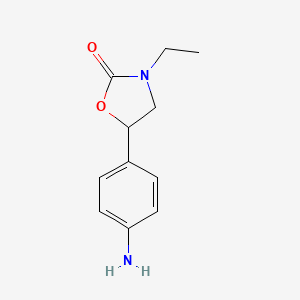
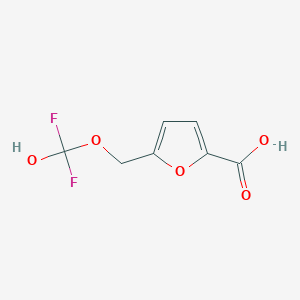
![7-Methoxy-4',5'-dihydro-2'H-spiro[chromane-2,3'-furan]-4-one](/img/structure/B13338763.png)
![1-Isopropyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13338777.png)
![(4-Amino-5-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol](/img/structure/B13338788.png)
![(5-Nitro-2-phenylbenzo[d]oxazol-7-yl)methanol](/img/structure/B13338796.png)
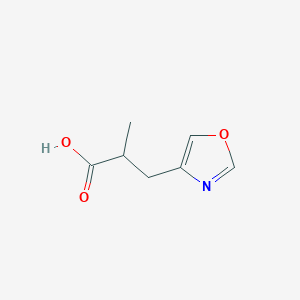
![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile](/img/structure/B13338815.png)
![(S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4'-piperidin]-1'-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid](/img/structure/B13338819.png)
![5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13338831.png)
